6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Physicochemical Property Lipophilicity Medicinal Chemistry

6-Bromo-2-ethylthiazolo[5,4-b]pyridine is a superior kinase-targeted building block. The 2-ethyl substituent imparts a LogP of 3.0162, enhancing membrane permeability over the 2-methyl analog for intracellular targets (PI3K, EGFR-TK, c-KIT). The 6-bromine handle enables rapid Suzuki-Miyaura library synthesis. Essential for MALT1 allosteric modulator SAR and KRS migration inhibition studies. Procure this 98% pure scaffold to accelerate your medicinal chemistry campaign.

Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
Cat. No. B11869710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-ethylthiazolo[5,4-b]pyridine
Molecular FormulaC8H7BrN2S
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)N=CC(=C2)Br
InChIInChI=1S/C8H7BrN2S/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3
InChIKeyCZIHGAHFUMQMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-ethylthiazolo[5,4-b]pyridine (CAS 1307291-19-5): A Core Scaffold for Kinase Inhibitor and MALT1 Modulator Development


6-Bromo-2-ethylthiazolo[5,4-b]pyridine (CAS 1307291-19-5, molecular formula C₈H₇BrN₂S, molecular weight 243.13 g/mol) is a heterocyclic building block within the thiazolo[5,4-b]pyridine family . This scaffold serves as a core structural motif in medicinal chemistry for developing inhibitors targeting various kinases, including phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), as well as allosteric modulators of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease [1]. The compound features a bromine atom at the 6-position and an ethyl group at the 2-position, providing distinct physicochemical properties (predicted LogP = 3.0162) that differentiate it from other halogenated analogs in the same series .

Why 6-Bromo-2-ethylthiazolo[5,4-b]pyridine Cannot Be Replaced by Generic Thiazolopyridine Analogs in Targeted Synthesis


Generic substitution of 6-bromo-2-ethylthiazolo[5,4-b]pyridine with other thiazolo[5,4-b]pyridine analogs is scientifically invalid due to the critical role of the 2-ethyl substituent in modulating both physicochemical properties and biological target engagement. The 2-ethyl group directly impacts lipophilicity (LogP = 3.0162 ), which differs from the 2-methyl analog (LogP predicted to be lower ) and the unsubstituted 6-bromothiazolo[5,4-b]pyridine. This lipophilicity difference directly influences membrane permeability and target binding in the context of kinase inhibitor development [1]. Furthermore, structure-activity relationship (SAR) studies on related thiazolo[5,4-b]pyridine derivatives demonstrate that modifications at the 2-position profoundly affect inhibitory potency against specific kinase targets, such as c-KIT and PI3K isoforms, making inter-class substitution a high-risk strategy for projects requiring precise molecular pharmacology [1].

Quantitative Differentiation of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine: A Comparative Analysis of Key Performance Metrics


Lipophilicity (LogP) Differentiation from Methyl and Unsubstituted Analogs

6-Bromo-2-ethylthiazolo[5,4-b]pyridine possesses a predicted LogP value of 3.0162 . This is significantly higher than the LogP values predicted for the 2-methyl analog (6-bromo-2-methylthiazolo[5,4-b]pyridine) and the unsubstituted 6-bromothiazolo[5,4-b]pyridine, which are expected to be lower due to the reduced carbon chain length at the 2-position . This difference in lipophilicity is a key determinant of membrane permeability and target binding in drug discovery programs.

Physicochemical Property Lipophilicity Medicinal Chemistry

Structural Influence on Kinase Inhibition: Comparison with c-KIT and PI3K Inhibitors

Structure-activity relationship (SAR) studies on thiazolo[5,4-b]pyridine derivatives have established that substituents at the 2-position are critical for modulating kinase inhibitory activity [1]. For instance, compound 6r (a 2-substituted thiazolo[5,4-b]pyridine derivative) exhibited an IC₅₀ of 4.77 ± 0.38 μM against the imatinib-resistant c-KIT V560G/D816V double mutant, demonstrating superior potency compared to imatinib (IC₅₀ = 37.93 ± 8.68 μM) and comparable activity to sunitinib (IC₅₀ = 3.98 ± 1.18 μM) in an ADP-Glo kinase assay [1]. In the PI3K inhibitor series, compound 19a (a 2-pyridyl-4-morpholinyl substituted analog) achieved a nanomolar IC₅₀ of 3.6 nM against PI3Kα, with a 10-fold selectivity over PI3Kβ [2]. The 2-ethyl group on 6-bromo-2-ethylthiazolo[5,4-b]pyridine represents a distinct substitution pattern that influences target binding and selectivity compared to these characterized analogs.

Kinase Inhibition Structure-Activity Relationship Cancer Therapeutics

Synthetic Utility: Bromine as a Versatile Handle for Cross-Coupling Chemistry

The bromine atom at the 6-position of 6-bromo-2-ethylthiazolo[5,4-b]pyridine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, which are essential for constructing diverse libraries of thiazolo[5,4-b]pyridine derivatives [1]. This reactivity profile is similar to other 6-bromo-substituted analogs, but the presence of the 2-ethyl group offers unique steric and electronic properties that can influence coupling efficiency and the properties of the resulting products. The compound can be synthesized via electrophilic bromination of 2-ethylthiazolo[5,4-b]pyridine, achieving >90% purity after recrystallization .

Synthetic Chemistry Cross-Coupling Building Block

Optimal Research and Industrial Applications for 6-Bromo-2-ethylthiazolo[5,4-b]pyridine Based on Comparative Evidence


Lead Optimization for Kinase Inhibitors Requiring Enhanced Membrane Permeability

6-Bromo-2-ethylthiazolo[5,4-b]pyridine is optimally suited as a core scaffold for medicinal chemistry programs targeting intracellular kinases (e.g., PI3K, EGFR-TK, c-KIT) where improved membrane permeability is a key optimization goal. Its predicted LogP of 3.0162 is higher than that of the 2-methyl analog, suggesting superior passive diffusion across cell membranes. This property makes it a strategic starting point for designing analogs with enhanced cellular potency, as demonstrated by the nanomolar IC₅₀ values achieved by related thiazolo[5,4-b]pyridine derivatives in cell-based assays [1]. Researchers can leverage the 6-bromo group for Suzuki-Miyaura cross-coupling to rapidly generate focused libraries with diverse aromatic and heteroaromatic substituents at the 6-position, while maintaining the favorable lipophilicity imparted by the 2-ethyl group.

Development of MALT1 Allosteric Inhibitors with Distinct Pharmacokinetic Profiles

Thiazolopyridines, including 6-bromo-2-ethylthiazolo[5,4-b]pyridine, have been developed as allosteric inhibitors of MALT1 protease, a target in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and inflammatory disorders . The 2-ethyl substitution differentiates this compound from other MALT1 inhibitor scaffolds by modulating lipophilicity and potentially influencing absorption, distribution, metabolism, and excretion (ADME) properties. This is critical for achieving the desired pharmacokinetic profile for in vivo efficacy studies. Researchers can utilize this building block to synthesize novel MALT1 inhibitors and evaluate their impact on NF-κB signaling in relevant cellular models.

Construction of Targeted Libraries for SAR Studies in Cancer Metastasis

The thiazolo[5,4-b]pyridine scaffold has proven effective in targeting Lysyl-tRNA synthetase (KRS) for inhibiting cancer cell migration and metastasis. Compound SL-1910, an N,N-dialkylthiazolo[5,4-b]pyridin-2-amine, exhibited potent migration inhibition (EC₅₀ = 81 nM) against mutant KRS-overexpressing MDA-MB-231 cells [2]. 6-Bromo-2-ethylthiazolo[5,4-b]pyridine provides a distinct 2-ethyl substitution pattern that can be used to explore SAR around the KRS binding site, potentially yielding analogs with improved potency and selectivity over previously reported inhibitors. The bromine atom allows for facile diversification at the 6-position to probe additional interactions with the target protein.

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